molecular formula C13H15N3O2 B15161526 Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- CAS No. 821776-48-1

Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-

Cat. No.: B15161526
CAS No.: 821776-48-1
M. Wt: 245.28 g/mol
InChI Key: XGPSLRYYXHAPLI-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- is a complex organic compound that belongs to the class of benzonitriles. This compound is characterized by the presence of a nitrile group attached to a benzene ring, along with an ethyl(2-methyl-2-propenyl)amino group and a nitro group. Benzonitriles are known for their versatility in various chemical reactions and their applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- typically involves the reaction of benzaldehyde derivatives with appropriate amines and nitrating agents. One common method involves the use of hydroxylamine hydrochloride and benzaldehyde derivatives under controlled conditions to form the nitrile group . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as tetrabutylammonium bromide to facilitate the reaction .

Industrial Production Methods: Industrial production of benzonitriles often employs ammoxidation of toluene derivatives, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to form the nitrile group . This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products:

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzonitriles.

    Hydrolysis: Formation of benzoic acids.

Mechanism of Action

The mechanism of action of benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The nitrile group can also form coordination complexes with metal ions, influencing their biological activity .

Comparison with Similar Compounds

Uniqueness: Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- is unique due to the presence of both the ethyl(2-methyl-2-propenyl)amino group and the nitro group, which confer distinct chemical and biological properties

Properties

CAS No.

821776-48-1

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

4-[ethyl(2-methylprop-2-enyl)amino]-2-nitrobenzonitrile

InChI

InChI=1S/C13H15N3O2/c1-4-15(9-10(2)3)12-6-5-11(8-14)13(7-12)16(17)18/h5-7H,2,4,9H2,1,3H3

InChI Key

XGPSLRYYXHAPLI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=C)C)C1=CC(=C(C=C1)C#N)[N+](=O)[O-]

Origin of Product

United States

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